Welcome to the BenchChem Online Store!
molecular formula C8H9N3O B7893892 (3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol

(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol

Cat. No. B7893892
M. Wt: 163.18 g/mol
InChI Key: RVIGFNZUEVPSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05834501

Procedure details

A procedure similar to that described in Preparation 4 was repeated, except that 500 mg of 3-methylimidazo-[5,4-b]pyridin-2-ylmethanol (prepared as described in Preparation 15), 374 mg of 4-hydroxybenzaldehyde, 0.76 ml of tributylphosphine, 773 mg of 1,1'-(azo-dicarbonyl)dipiperidine and 12 ml of toluene were used, and that the product was purified by column chromatography through silica gel, using a gradient elution method, with mixtures of ethyl acetate and methanol in ratios ranging from 1:0 to 50:1 by volume as the eluent, to give 0.37 g of the title compound, melting at 124°-125° C.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
374 mg
Type
reactant
Reaction Step Two
Quantity
0.76 mL
Type
reactant
Reaction Step Three
Quantity
773 mg
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2=[N:7][CH:8]=[CH:9][CH:10]=[C:5]2[N:4]=[C:3]1[CH2:11][OH:12].O[C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[O:19])=[CH:16][CH:15]=1.C(P(CCCC)CCCC)CCC.N(C(N1CCCCC1)=O)=NC(N1CCCCC1)=O>C1(C)C=CC=CC=1>[CH:18]([C:17]1[CH:20]=[CH:21][C:14]([O:12][CH2:11][C:3]2[N:2]([CH3:1])[C:6]3[C:5]([N:4]=2)=[CH:10][CH:9]=[CH:8][N:7]=3)=[CH:15][CH:16]=1)=[O:19]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CN1C(=NC=2C1=NC=CC2)CO
Step Two
Name
Quantity
374 mg
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
0.76 mL
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Step Four
Name
Quantity
773 mg
Type
reactant
Smiles
N(=NC(=O)N1CCCCC1)C(=O)N1CCCCC1
Step Five
Name
Quantity
12 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A procedure similar to that described in Preparation 4
CUSTOM
Type
CUSTOM
Details
that the product was purified by column chromatography through silica gel
WASH
Type
WASH
Details
a gradient elution method

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(OCC=2N(C3=NC=CC=C3N2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: CALCULATEDPERCENTYIELD 45.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.